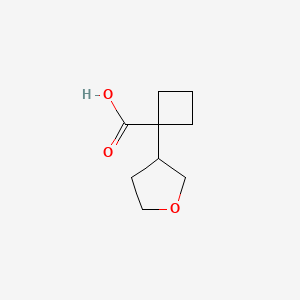

1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid

Description

1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and a tetrahydrofuran (THF) substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 170.18 g/mol (calculated). The compound is identified by CAS number 1505347-67-0 . This structure is of interest in medicinal chemistry and peptide stapling due to its conformational constraints .

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h7H,1-6H2,(H,10,11) |

InChI Key |

IUDVRBDPAMFJOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2CCOC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

| Step | Reaction Description | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Preparation of methyl triphenylphosphine iodide | Triphenylphosphine + methyl iodide in tetrahydrofuran, RT, 12-24 h | Methyl triphenylphosphine iodide (II) | 91% |

| 2 | Formation of 3-benzylidene cyclobutanol | Methyl triphenylphosphine iodide + n-butyllithium + epoxy chloropropane + phenyl aldehyde in toluene, temperature control from -50 °C to RT | 3-benzylidene cyclobutanol (III) | 58% |

| 3 | Esterification to p-methyl benzenesulfonic acid ester | 3-benzylidene cyclobutanol + pyridine + p-methyl benzene sulfonyl chloride in dichloromethane, 0-5 °C then RT | p-methyl benzenesulfonic acid-3-benzylidene cyclobutanol ester (IV) | 94% |

| 4 | Cyanide substitution | Ester (IV) + sodium cyanide in DMSO, 70-90 °C, 10-24 h | 3-benzylidene cyclobutyronitrile (V) | 90% |

| 5 | Hydrolysis to carboxylic acid | Nitrile (V) + NaOH in 50-70% aqueous ethanol, 70-90 °C, 6-12 h; acidify to pH 2-5 | 3-benzylidene cyclobutyl carboxylic acid (VI) | 90% |

| 6 | Ozonolysis to 3-oxo cyclobutane-carboxylic acid | Acid (VI) + ozone in methylene chloride, -78 to -50 °C, then warm to RT; quench with dimethyl sulfide | 3-oxo cyclobutane-carboxylic acid (VII) | Not specified |

Reaction Scheme Summary

The synthetic route proceeds through the formation of a phosphonium salt, Wittig-type reaction to form a cyclobutanol intermediate, esterification, nucleophilic substitution with cyanide, hydrolysis to the carboxylic acid, and final ozonolysis to introduce the keto group on the cyclobutane ring.

Adaptation for 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid

While the above route is for 3-oxo cyclobutanecarboxylic acid, the preparation of 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid likely involves:

- Construction of the cyclobutane ring bearing a substituent derived from tetrahydrofuran at the 1-position.

- Introduction of the carboxylic acid group at the same carbon.

- Use of tetrahydrofuran-3-yl moiety as a substituent either via nucleophilic substitution or through ring opening/closing strategies involving epoxides or protected tetrahydrofuran derivatives.

A plausible approach is the nucleophilic substitution of a suitable cyclobutane intermediate (e.g., halogenated cyclobutane carboxylic acid) with a tetrahydrofuran-3-yl nucleophile or via coupling reactions using organometallic reagents derived from tetrahydrofuran.

Research Findings and Notes

- The patent CN103467270A provides a robust, scalable method for synthesizing cyclobutane carboxylic acid derivatives using relatively inexpensive starting materials such as triphenylphosphine, methyl iodide, and phenyl aldehyde, employing conventional laboratory equipment.

- The method replaces hazardous oxidants like perosmic anhydride with ozone for the oxidation step, improving safety and cost-efficiency.

- Reaction yields range from moderate to high (58%-94%) depending on the step, reflecting good overall efficiency.

- The use of methyl triphenylphosphine iodide as a Wittig reagent precursor is critical for the formation of the cyclobutane ring system.

- The final ozonolysis step introduces a keto group, which can be modified or omitted depending on the target substitution pattern.

- No direct preparation method of 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid was found in standard chemical databases such as PubChem, indicating the need for synthetic adaptation from related compounds.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl triphenylphosphine iodide | Triphenylphosphine, methyl iodide | THF, RT, 12-24 h | 91 | Formation of phosphonium salt |

| 2 | 3-Benzylidene cyclobutanol | Methyl triphenylphosphine iodide, n-BuLi, epoxy chloropropane, phenyl aldehyde | Toluene, -50 to RT | 58 | Wittig-type reaction |

| 3 | p-Methyl benzenesulfonic acid ester | 3-Benzylidene cyclobutanol, pyridine, p-methyl benzene sulfonyl chloride | DCM, 0-5 °C, RT | 94 | Esterification |

| 4 | 3-Benzylidene cyclobutyronitrile | Ester, sodium cyanide | DMSO, 70-90 °C, 10-24 h | 90 | Cyanide substitution |

| 5 | 3-Benzylidene cyclobutyl carboxylic acid | Nitrile, NaOH | 50-70% EtOH, 70-90 °C, 6-12 h | 90 | Hydrolysis |

| 6 | 3-Oxo cyclobutane-carboxylic acid | Acid, ozone, dimethyl sulfide | Methylene chloride, -78 to RT | Not specified | Ozonolysis |

Chemical Reactions Analysis

1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, highlighting differences in substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid | C₈H₁₂O₃ | 170.18 | 1505347-67-0 | Tetrahydrofuran ring (saturated), cyclobutane, carboxylic acid |

| 1-(Furan-3-yl)cyclobutane-1-carboxylic acid | C₉H₁₀O₃ | 166.18 | - | Aromatic furan ring, cyclobutane, carboxylic acid (higher π-π interaction potential) |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | C₆H₈F₂O₂ | 162.12 | - | Difluoro substitution (electron-withdrawing), methyl group, enhanced metabolic stability |

| 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C₆H₇F₃O₂ | 176.11 | - | Trifluoromethyl group (strong electronegativity), increased acidity (pKa ~1.5–2.5) |

| 1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid | C₈H₁₃NO₃ | 171.19 | 2168916-14-9 | Azetidine ring (nitrogen-containing), hydroxyl group, hydrogen-bonding capability |

Physicochemical and Functional Comparisons

Tetrahydrofuran vs. Furan Substituents

- 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid: The saturated THF ring improves solubility in polar solvents (e.g., THF, methanol) due to its oxygen atom and flexible conformation.

- 1-(Furan-3-yl)cyclobutane-1-carboxylic acid : The aromatic furan group may enhance binding to aromatic protein residues but introduces metabolic instability compared to the THF derivative .

Fluorinated Derivatives

- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid : Fluorine atoms increase electronegativity, lowering the carboxylic acid’s pKa (enhanced acidity). This improves membrane permeability and bioavailability in drug design .

- 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid : The trifluoromethyl group confers high metabolic stability and resistance to oxidative degradation, making it valuable in agrochemical and pharmaceutical applications .

Nitrogen-Containing Analogues

- 1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid : The azetidine ring introduces a basic nitrogen, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes, receptors). This compound is explored in kinase inhibitor research .

Biological Activity

1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a tetrahydrofuran moiety, contributing to its unique chemical behavior. Its carboxylic acid functional group is significant for biological interactions, particularly in enzyme inhibition and receptor binding.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives of cyclobutane have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain cyclobutane derivatives showed IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, suggesting strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 32 | SJSA-1 | 0.22 |

| 33 | SJSA-1 | 0.15 |

| 38 | SJSA-1 | 0.24 |

Enzyme Inhibition

The carboxylic acid group in 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid may facilitate interactions with enzymes such as serine carboxypeptidases, which are crucial in various metabolic pathways. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes, it may prevent substrate access, thus inhibiting metabolic processes essential for tumor growth.

- Cell Cycle Regulation : Similar compounds have been shown to interfere with cyclin/CDK-mediated cell cycle regulation, leading to cell cycle arrest in cancer cells .

Case Studies

Several studies have explored the effects of cyclobutane derivatives on cancer models:

- SJSA-1 Xenograft Model : In vivo studies using SJSA-1 xenografts showed that compounds similar to 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid effectively inhibited tumor growth, although not achieving complete regression .

- Stability and Decomposition : It was noted that the stability of these compounds in solution affects their efficacy; modifications that enhance stability can lead to improved biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid?

- Methodological Answer : The synthesis can involve (1) cyclobutane ring formation via [2+2] photocycloaddition or cyclization of γ-keto acids, followed by (2) functionalization of the tetrahydrofuran (THF) moiety. For example, THF derivatives can be introduced via nucleophilic substitution or ring-opening reactions of epoxides with tetrahydrofuran-3-ol precursors. Reaction conditions (e.g., temperature, catalysts like BF₃·Et₂O) significantly influence yield and purity. Post-synthetic purification via recrystallization or chromatography is critical to isolate the carboxylic acid form .

Q. How can spectroscopic techniques confirm the compound’s structure?

- Methodological Answer :

- NMR : - and -NMR can identify cyclobutane ring protons (δ ~1.5–3.0 ppm) and THF substituents (δ ~3.5–4.5 ppm). The carboxylic acid proton appears as a broad peak (δ ~10–12 ppm) in DMSO-d₆.

- IR : Strong absorption at ~1700–1750 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₄O₃) via exact mass measurement .

Q. What are the key safety considerations for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in amber glass containers at room temperature, away from oxidizers. Monitor for decomposition via TGA/DSC. Refer to SDS guidelines for hazard statements (e.g., H315, H319) and disposal protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., THF substituent position) influence reactivity and biological activity?

- Methodological Answer : Substituent steric/electronic effects can be studied via comparative assays. For example:

- Replace the THF group with a phenyl ring (increased hydrophobicity) or methoxyethyl group (enhanced hydrogen bonding).

- Use DFT calculations to predict pKa shifts in the carboxylic acid group. Biological activity assays (e.g., enzyme inhibition) can correlate structural variations with potency. Evidence shows phenyl analogs exhibit divergent binding affinities compared to oxygen-containing substituents .

Q. What experimental strategies resolve contradictions in reaction yields across catalytic systems?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. enzymes), solvents (polar vs. nonpolar), and temperatures.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Contradiction Analysis : Low yields with Pd/C may stem from catalyst poisoning; switch to heterogeneous catalysts (e.g., zeolites) or optimize ligand systems .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid and catalytic residues.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What challenges arise in assessing metabolic stability, and how can they be addressed?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite ID : Use high-resolution MSⁿ to detect hydroxylated or glucuronidated products.

- Challenges : Rapid Phase II metabolism may require structural stabilization (e.g., fluorination of the THF moiety) to enhance half-life .

Q. How does stereochemistry at the THF-3-yl position affect biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. Test enantiomers in cellular assays (e.g., IC₅₀ in cancer cell lines). Stereoselective activity is common; for example, (R)-enantiomers of similar cyclobutane derivatives show 10-fold higher affinity for GPCR targets .

Data Contradiction Analysis

Q. Why do reported pKa values for the carboxylic acid group vary across studies?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. water), measurement techniques (potentiometric vs. spectrophotometric), and substituent electronic influences. Standardize measurements using aqueous buffers (pH 1–13) and validate with computational pKa predictors (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.